(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid
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Overview
Description
(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid is an organic compound characterized by the presence of a furan ring substituted with a methoxycarbonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxycarbonyl group: This step often involves esterification reactions using methanol and a suitable acid catalyst.
Attachment of the phenyl group: This can be done via Friedel-Crafts acylation or alkylation reactions.
Formation of the prop-2-enoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxycarbonyl group under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the methoxycarbonyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid: Similar in structure but with variations in the substituents on the furan ring or the phenyl group.
(2E)-3-{5-[4-(methoxycarbonyl)phenyl]thiophene-2-yl}prop-2-enoic acid: Contains a thiophene ring instead of a furan ring.
(2E)-3-{5-[4-(methoxycarbonyl)phenyl]pyrrole-2-yl}prop-2-enoic acid: Contains a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, methoxycarbonyl group, and phenyl group allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
(E)-3-[5-(4-methoxycarbonylphenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-19-15(18)11-4-2-10(3-5-11)13-8-6-12(20-13)7-9-14(16)17/h2-9H,1H3,(H,16,17)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJKBXCNCNUWOX-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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